molecular formula C25H26N2O5S B11226101 N-(2-ethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-ethoxyphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226101
M. Wt: 466.6 g/mol
InChI Key: CKDQAYJUADLQBX-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-4-31-22-8-6-5-7-20(22)26-25(28)24-16-27(21-15-18(3)11-14-23(21)32-24)33(29,30)19-12-9-17(2)10-13-19/h5-15,24H,4,16H2,1-3H3,(H,26,28)

InChI Key

CKDQAYJUADLQBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Ethoxylation: The ethoxy group is added through an ethoxylation reaction, typically using ethyl iodide and a base.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzoxazine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives with various functional groups.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of human neutrophil elastase, a serine protease involved in inflammatory processes . The binding of the compound to the active site of the enzyme prevents substrate access, thereby reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ETHOXYPHENYL)-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazine ring, sulfonyl group, and ethoxy group makes it a versatile compound for various applications in scientific research and industry.

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